molecular formula C16H16N2O4 B7628845 4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid

4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid

Cat. No.: B7628845
M. Wt: 300.31 g/mol
InChI Key: UUKPKSIVBQKXAC-UHFFFAOYSA-N
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Description

4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In addition, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Animal studies have also shown that this compound can reduce inflammation and tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid is its versatility, as it can be used in a wide range of applications in both medicinal chemistry and materials science. In addition, this compound is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations.

Future Directions

There are a number of future directions for research on 4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid. In the field of medicinal chemistry, further studies are needed to optimize the structure of this compound and develop more potent and selective inhibitors of COX-2 and HDACs. In addition, studies are needed to investigate the potential of this compound as a chemotherapeutic agent for the treatment of cancer. In the field of materials science, further studies are needed to explore the properties of materials synthesized using this compound as a building block, and to develop new materials with unique properties. Finally, studies are needed to investigate the potential of this compound as a tool for studying the mechanisms of inflammation and tumor growth.

Synthesis Methods

4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of 3-methyl-2-pyridone with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with 4-aminobenzoic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In addition, this compound has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.

Properties

IUPAC Name

4-[[[2-(3-methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-2-8-18(15(11)20)10-14(19)17-9-12-4-6-13(7-5-12)16(21)22/h2-8H,9-10H2,1H3,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKPKSIVBQKXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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